REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([CH2:22][CH2:23][O:24]C3CCCCO3)([CH2:13][CH2:14][O:15]C3CCCCO3)[C:8](=[O:12])[NH:9]2)=[CH:5][CH:4]=1.O>O1CCOCC1>[Br:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([CH2:13][CH2:14][OH:15])([CH2:22][CH2:23][OH:24])[C:8](=[O:12])[NH:9]2)=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
6-bromo-3,3-bis(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)indolin-2-one
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(C(NC2=C1)=O)(CCOC1OCCCC1)CCOC1OCCCC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was evaporated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(C(NC2=C1)=O)(CCO)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |